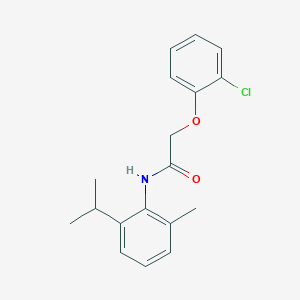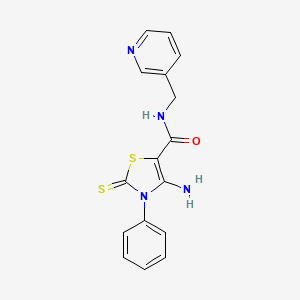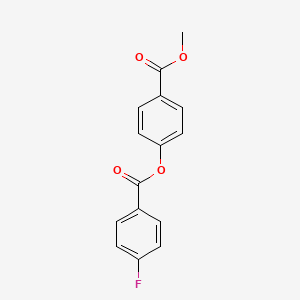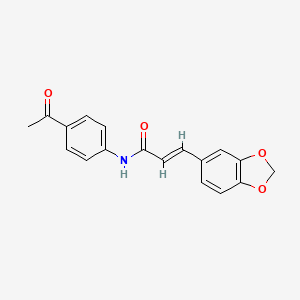![molecular formula C17H9F3O5S B5525904 3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one is a useful research compound. Its molecular formula is C17H9F3O5S and its molecular weight is 382.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.01227904 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
One significant application of derivatives of this compound is in the exploration of antibacterial activities. For instance, a study conducted by Obafemi et al. (2013) synthesized a closely related compound and evaluated its broad-spectrum antibacterial activity against nine strains of Gram-positive and four strains of Gram-negative bacteria. The compound was characterized using elemental analysis, IR, NMR, and HREIMS spectra, and its solid-state structure was established by single crystal X-ray diffraction. This research highlights the compound's potential as an antibacterial agent due to its ability to form a layered network structure through intermolecular hydrogen bonding interactions, which may contribute to its antibacterial efficacy (Obafemi et al., 2013).
Heterocyclic Chemistry
Another area of application is in heterocyclic chemistry, where derivatives of this compound are synthesized and studied for their chemical properties. Khilya et al. (1973) reported on the condensation of cyanomethyl derivatives with di- and trihydric phenols to produce corresponding hydroxyaryl derivatives, leading to the formation of heterocyclic analogs of isoflavones. Such studies provide insights into the synthetic routes and properties of complex heterocyclic systems, which are crucial for the development of pharmaceuticals and materials science (Khilya et al., 1973).
Organic Synthesis and Chemical Reactions
The compound and its derivatives also find applications in organic synthesis and the study of chemical reactions. Research by Banks et al. (1986) explored the Dieckmann condensation and subsequent reactions to produce substituted thieno[3,4-b]furans. These studies contribute to our understanding of the reactivity and potential applications of these furan derivatives in organic synthesis, including their existence in keto or enol forms and their properties as ketones, enols, and β-keto esters (Banks et al., 1986).
Fluorescent pH Probes
Derivatives of the compound have been utilized in the development of fluorescent pH probes. A study by Baruah et al. (2005) synthesized new BODIPY dyes with phenolic or naphtholic subunits, demonstrating their use as fluorescent pH probes in aqueous solutions. These probes show significant fluorescent enhancement upon increasing the acidity of the solution, indicating their potential in biological and chemical sensing applications (Baruah et al., 2005).
Propriétés
IUPAC Name |
3a,8b-dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O5S/c18-17(19,20)14(22)11-12(10-6-3-7-26-10)25-16(24)9-5-2-1-4-8(9)13(21)15(11,16)23/h1-7,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEPOBTUZUQESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(OC(=C3C(=O)C(F)(F)F)C4=CC=CS4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)
![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5525846.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)
![4-[4-(1-cyclobutyl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-yl]piperidine hydrochloride](/img/structure/B5525855.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)
![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)


